1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazino[3,4-f]purine family This compound is characterized by its unique structure, which includes a triazine ring fused to a purine moiety, along with various alkyl and hydroxypropyl substituents
Preparation Methods
The synthesis of 1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves multiple steps, typically starting with the preparation of the triazine and purine precursors. The synthetic route often includes:
Formation of the triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Fusion with the purine moiety: The triazine ring is then fused with a purine derivative through a series of condensation reactions.
Introduction of substituents: The hydroxypropyl, dimethyl, and methylbutyl groups are introduced via alkylation reactions, using suitable alkylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine or purine rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with nucleic acids: Binding to DNA or RNA, affecting their function and stability.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can be compared with other similar compounds, such as:
3-ethyl-7,9-dimethyl-[1,2,4]triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione: This compound shares a similar triazino[3,4-f]purine core but differs in the substituents attached to the ring system.
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Another related compound with a triazino ring fused to an indole moiety, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H26N6O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C17H26N6O3/c1-11(2)6-8-21-15(25)13-14(20(4)17(21)26)18-16-22(13)10-12(3)19-23(16)7-5-9-24/h11,24H,5-10H2,1-4H3 |
InChI Key |
DLSNMAIECKDMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CCCO |
Origin of Product |
United States |
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